![molecular formula C7H9NS B093902 2-Ethylsulfanylpyridine CAS No. 19006-76-9](/img/structure/B93902.png)
2-Ethylsulfanylpyridine
Overview
Description
2-Ethylsulfanylpyridine is a heterocyclic organic compound that belongs to the family of pyridine derivatives. It has a molecular formula of C7H9NS and a molecular weight of 143.22 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Scientific Research Applications
Organic Synthesis
2-Ethylsulfanylpyridine is used in organic synthesis . It’s an intriguing substance known for its unique properties and versatile nature.
Antimicrobial Applications
2-Ethylsulfanylpyridine derivatives, specifically N-substituted 2-pyridones, have been synthesized and evaluated for their antimicrobial activities . These compounds have shown promising results against a variety of bacterial and fungal strains .
Antifungal Applications
In addition to their antimicrobial properties, N-substituted 2-pyridones are also known for their antifungal activities . This makes them ideal for a wide range of pharmaceutical applications .
properties
IUPAC Name |
2-ethylsulfanylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-2-9-7-5-3-4-6-8-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTBXHXRHAFYJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328617 | |
Record name | 2-ethylsulfanylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19006-76-9 | |
Record name | 2-ethylsulfanylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20328617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What can be inferred about the reactivity of the 2-ethylsulfanylpyridine moiety based on the reported transformation?
A1: The research paper [] describes the unexpected formation of 6-methyl-4-(5-methylfuran-2-yl)-2-ethylsulfanylpyridine-3-carbonitrile from a more complex precursor molecule. This transformation suggests that the 2-ethylsulfanylpyridine moiety can undergo unexpected rearrangements and fragmentations under certain reaction conditions. While the exact mechanism isn't detailed in the paper, it highlights the potential reactivity of this moiety, especially when incorporated into complex molecules with various functional groups. This reactivity could be further investigated for potential applications in synthetic chemistry.
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